molecular formula C16H17FN2O2S B2915394 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS No. 1448133-24-1

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Cat. No. B2915394
CAS RN: 1448133-24-1
M. Wt: 320.38
InChI Key: VPKZOXDMDNKZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key mediator in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Enhanced Polymer Solar Cells Efficiency

Urea-Doped ZnO Films as Electron Transport Layer : A study by Wang et al. (2018) investigated urea-doped ZnO (U-ZnO) films as modified electron transport layers (ETL) in inverted polymer solar cells (PSCs). Utilizing a blend of specific polymers as the light absorber, the incorporation of urea into ZnO films resulted in a significant increase in power conversion efficiency of PSCs by 15% compared to pure ZnO ETL-based PSCs. This enhancement was attributed to urea's ability to passivate defects in ZnO ETL, leading to improved exciton dissociation, reduced charge recombination, and efficient charge extraction (Wang et al., 2018).

Advances in Synthesis Techniques

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement : Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of ureas through Lossen rearrangement. This approach offers a racemization-free pathway to synthesize ureas from carboxylic acids under mild conditions, showcasing the versatility of urea compounds in organic synthesis and their potential in creating diverse chemical structures (Thalluri et al., 2014).

Fluorescent Dyes Development

Chemistry on Boranils for Fluorescent Dyes : Research by Frath et al. (2012) explored the transformation of a Boranil fluorophore into various derivatives, including urea, showcasing its application in developing fluorescent dyes. This study not only illustrates the chemical versatility of urea derivatives but also their potential in contributing to advancements in fluorescent dye technology for biological labeling and imaging applications (Frath et al., 2012).

Antifungal Activity

Antifungal Activity of Urea Derivatives : Mishra et al. (2000) evaluated the fungitoxic action of N(1)- and N(3)-(4-fluorophenyl) ureas against A. niger and F. oxyporum, highlighting the potential of certain urea derivatives in serving as antifungal agents. This study underscores the relevance of urea compounds in the development of new antifungal treatments, offering a foundation for further research in combating fungal infections (Mishra et al., 2000).

properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-22-14-8-2-11(3-9-14)15(20)10-18-16(21)19-13-6-4-12(17)5-7-13/h2-9,15,20H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZOXDMDNKZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

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